3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
3-(aminomethyl)oxane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c8-4-7(6(9)10)2-1-3-11-5-7;/h1-5,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICNVKPFRVCGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Nitro-Substituted Oxane Intermediate
A common precursor is 3-(nitromethyl)oxane or related nitro-substituted oxane derivatives. The nitro group serves as a masked amine, which is later reduced.
- Starting with oxane-3-ol or a suitable oxane derivative, react with nitromethane under basic catalysis (e.g., catalytic triethylamine) at room temperature.
- The reaction proceeds via nucleophilic substitution or addition to yield 3-(nitromethyl)oxane-3-ol.
- Excess nitromethane often acts as both reagent and solvent to drive the reaction to completion.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitro addition | Oxane-3-ol + nitromethane, triethylamine, 20-30°C, 10 h | ~100% | Excess nitromethane removed under vacuum post-reaction |
Conversion to 3-(Nitromethylene)oxane
The nitro-substituted intermediate may undergo acylation and dehydration to form a nitromethylene oxane species:
- Reaction with acylating reagents such as methane sulfonyl chloride in the presence of triethylamine at low temperatures (-78°C) in dichloromethane solvent.
- This step involves activation and dehydration to yield a nitromethylene derivative.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation & dehydration | Methane sulfonyl chloride, triethylamine (4.4 eq), -78°C, DCM | ~81% | Requires careful temperature control |
Catalytic Hydrogenation to Aminomethyl Oxane
The nitro group is reduced to an amine using catalytic hydrogenation:
- Catalyst: Palladium hydroxide on carbon (10% Pd(OH)2/C).
- Solvent: Methanol.
- Conditions: Room temperature, atmospheric hydrogen pressure, 24-48 hours stirring.
- The reaction converts 3-(nitromethylene)oxane to 3-(aminomethyl)oxane.
| Step | Catalyst & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrogenation | Pd(OH)2/C, MeOH, H2 (1 atm), RT, 24-48 h | High (up to quantitative) | Filtration and solvent removal yields colorless amine |
Formation of 3-(Aminomethyl)oxane-3-carboxylic Acid Hydrochloride
Following amine formation, the compound is converted to the carboxylic acid hydrochloride salt:
- Reaction with oxalic acid or hydrochloric acid to form the stable hydrochloride salt.
- The acid addition stabilizes the amine and facilitates isolation as a crystalline solid.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Salt formation | Reaction with oxalic acid or HCl, room temperature | Quantitative | Salt isolated by filtration and drying |
Alternative Synthetic Routes and Related Methods
Epoxy Ring Opening and Amino Hydroxy Acid Formation
- Epoxy carboxylic acid amides can be reacted with ammonia or amines to yield amino-hydroxy carboxylic acid derivatives.
- This method is industrially attractive due to mild conditions and availability of starting materials.
- However, regioselectivity issues (attack at C-3 position) and possible transamidation require careful control.
Azetidine Derivatives as Analogues
- Synthetic strategies involving azetidines (four-membered nitrogen heterocycles) share similar chemistry.
- For example, reduction of azidoazetidine carboxylates to aminoazetidine carboxylic acids via catalytic hydrogenation parallels the reduction of nitro intermediates in oxane systems.
- These methods highlight the versatility of catalytic hydrogenation in preparing amino-functionalized heterocycles.
Summary Table of Preparation Steps
Research Findings and Practical Considerations
- The use of triethylamine as a catalytic base and solvent in nitro substitution is efficient but requires removal of excess nitromethane by vacuum distillation to avoid contamination.
- Low-temperature acylation with methane sulfonyl chloride is critical to avoid side reactions and maximize yield of the nitromethylene intermediate.
- Catalytic hydrogenation with Pd(OH)2/C is highly selective and mild, yielding the amine without over-reduction or ring opening.
- Salt formation with hydrochloric acid improves compound stability and facilitates purification and storage.
- The overall process is scalable but requires careful control of reaction conditions, particularly temperature and catalyst handling.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives such as oxane-3-carboxylic acid.
Reduction Products: Reduced forms like oxane-3-methanol.
Substitution Products: Various substituted oxane derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride serves as a building block in synthesizing complex molecules. It acts as a reagent in various chemical reactions, facilitating the development of new compounds with potential applications in different fields.
Biology
The compound is studied for its biological activity and interactions with biomolecules. Its aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. This interaction is crucial for understanding its role in biological systems and its potential therapeutic effects.
Medicine
Given its biological activity, this compound is being investigated for several therapeutic applications:
- Neuropathic Pain Management : The compound shows potential as an inhibitor of enzymes involved in pain pathways, making it a candidate for treating chronic pain conditions.
- Epilepsy Treatment : Similar compounds have been utilized in managing seizures, suggesting potential efficacy for this compound as well.
- Antioxidant Therapies : Its antioxidant properties may be leveraged in formulations aimed at reducing oxidative damage in cells .
Study on Enzyme Inhibition
One investigation focused on the inhibitory effects of this compound on specific enzymes related to neuropathic pain pathways. The results indicated significant inhibition at low concentrations compared to existing treatments:
| Enzyme | IC50 (M) | Comparison |
|---|---|---|
| Aldose Reductase | More effective than quercetin | |
| GABA Transaminase | Comparable to existing treatments |
This study highlights the compound's potential as a therapeutic agent in managing neuropathic pain and related disorders.
Industrial Applications
In addition to its research applications, this compound is utilized in producing specialty chemicals and materials. Its properties make it suitable for various industrial processes where specific chemical reactivity is required.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, potentially modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3-Aminooxane-3-carboxamide Hydrochloride
- Structure : Replaces the carboxylic acid with a carboxamide group.
- Molecular Formula : C₆H₁₃ClN₂O₃ (assuming HCl addition; original formula in omits Cl) .
- Key Differences :
- The carboxamide group reduces acidity compared to the carboxylic acid, altering reactivity in peptide coupling or hydrolysis.
- Increased hydrogen-bonding capacity due to the amide moiety.
Methyl 3-Aminooxane-3-carboxylate Hydrochloride
- Structure : Methyl ester derivative of the main compound.
- Molecular Formula: C₇H₁₄ClNO₃ .
- Key Differences: Esterification masks the carboxylic acid’s acidity, improving lipophilicity.
Ring Size and Heteroatom Variations
3-Aminooxolane-3-carboxylic Acid Hydrochloride
- Structure : Five-membered oxolane (tetrahydrofuran) ring instead of oxane.
- CAS : 919098-94-5 .
- Reduced van der Waals interactions compared to the six-membered oxane.
3-(Oxan-4-yl)pyrrolidine-3-carboxylic Acid Hydrochloride
- Structure : Pyrrolidine (five-membered all-carbon ring) substituted with an oxan-4-yl group.
- CAS : 2173996-79-5 .
- Key Differences: Pyrrolidine’s rigidity and oxane substituent create steric and electronic effects distinct from the main compound. Potential for enhanced binding to biological targets due to the fused ring system.
Functionalized Derivatives
2-(1H-Imidazol-2-yl)oxane-3-carboxylic Acid Hydrochloride
Data Table: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 3-(Aminomethyl)oxane-3-carboxylic acid HCl | 2361643-50-5 | C₆H₁₂ClNO₃ | 181.62 | Oxane ring, aminomethyl, carboxylic acid |
| 3-Aminooxane-3-carboxamide HCl | - | C₆H₁₃ClN₂O₃* | 195.06 | Oxane ring, carboxamide, amino |
| 3-Aminooxolane-3-carboxylic acid HCl | 919098-94-5 | C₅H₁₀ClNO₃ | 167.59 | Oxolane ring, carboxylic acid, amino |
| Methyl 3-aminooxane-3-carboxylate HCl | 2344678-63-1 | C₇H₁₄ClNO₃ | 195.64 | Oxane ring, methyl ester, amino |
| 2-(1H-Imidazol-2-yl)oxane-3-carboxylic acid HCl | 2137763-84-7 | C₉H₁₃ClN₂O₃ | 232.66 | Oxane ring, imidazole, carboxylic acid |
*Assumed inclusion of HCl, as original data in omits Cl.
Biological Activity
Overview
3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride is a synthetic compound with the molecular formula C7H14ClNO3. It features an oxane ring structure, an aminomethyl group, and a carboxylic acid group, which contribute to its unique biological properties. The hydrochloride form enhances its solubility and stability, making it suitable for various biological applications.
- Molecular Weight: 179.65 g/mol
- CAS Number: 2059988-37-1
- Solubility: Highly soluble in water due to the presence of the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. The carboxylic acid group facilitates hydrogen bonding and ionic interactions, influencing binding affinity and specificity .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition: It has shown potential as an inhibitor of certain enzymes, which may lead to therapeutic applications in conditions such as neuropathic pain and epilepsy .
- Neuroprotective Effects: Studies suggest that derivatives of similar compounds have neuroprotective properties, indicating potential use in treating neurological disorders .
- Antioxidant Activity: The compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.
Study 1: Neuroprotective Effects
In a study examining the effects of this compound on neuronal cells, researchers found that the compound reduced cell death induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cell Viability (%) | 50 | 85 |
| Reactive Oxygen Species (ROS) | High | Low |
| Apoptosis Rate (%) | 30 | 10 |
Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of this compound on specific enzymes related to neuropathic pain pathways. The results showed significant inhibition at low concentrations.
| Enzyme | IC50 (M) | Comparison |
|---|---|---|
| Aldose Reductase | More effective than quercetin | |
| GABA Transaminase | Comparable to existing treatments |
Applications in Medicine
Given its biological activity, this compound is being investigated for various therapeutic applications:
- Neuropathic Pain Management: Its ability to inhibit enzymes involved in pain pathways positions it as a candidate for treating chronic pain conditions.
- Epilepsy Treatment: Similar compounds have been utilized in managing seizures, suggesting potential for this compound as well .
- Antioxidant Therapies: Its antioxidant properties may be leveraged in formulations aimed at reducing oxidative damage in cells.
Q & A
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .
- Storage : Store at 2–8°C in sealed, desiccated containers to prevent hygroscopic degradation .
- Waste : Collect aqueous waste separately and neutralize with bicarbonate before disposal via licensed hazardous waste services .
Advanced
Conduct a risk assessment for potential amine-related sensitization. Monitor airborne particulates via HEPA-filtered ventilation. For spills, use absorbent materials (e.g., vermiculite) and avoid aqueous rinses to prevent uncontrolled reactions .
Which analytical techniques are most effective for structural elucidation and purity assessment?
Q. Basic
- NMR : ¹H NMR (D₂O) should show characteristic oxane ring protons (δ 3.5–4.0 ppm) and aminomethyl resonances (δ 2.8–3.2 ppm) .
- HPLC : Use a C18 column with UV detection (210 nm); mobile phase: 0.1% TFA in acetonitrile/water (20:80) .
Advanced
High-resolution MS (ESI+) confirms the molecular ion ([M+H]⁺ expected for C₇H₁₄ClNO₃: 212.0584). For stereochemical analysis, compare experimental CD spectra with DFT-simulated curves .
How does the oxane ring’s conformation influence its utility in drug design?
Basic
The rigid oxane ring imposes conformational constraints, making it valuable for mimicking peptide β-turn structures. Its hydrophilicity enhances solubility in lead compounds targeting central nervous system receptors .
Advanced
MD simulations reveal that the chair conformation of the oxane ring stabilizes hydrogen bonding with protease active sites (e.g., HIV-1 protease). Modifying the aminomethyl group’s position (e.g., 3- vs. 4-substitution) alters binding kinetics, as shown in SPR assays .
What strategies mitigate decomposition during long-term storage?
Basic
Avoid exposure to light and humidity. Lyophilize the compound and store under argon in amber vials. Periodic TLC checks (silica gel, n-butanol/acetic acid/water 4:1:1) detect degradation .
Advanced
Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life. Formulate with cryoprotectants (e.g., trehalose) for lyophilized samples. Monitor oxidative degradation via ²⁹Si NMR if silanol-containing containers are used .
How can researchers resolve contradictory data in catalytic applications of this compound?
Advanced
Contradictions in catalytic efficiency (e.g., vs. boronic acid derivatives ) may stem from protonation state variability. Use pH-stat titration to control the amine’s basicity. In situ FTIR can track intermediate formation during amidation reactions .
What computational tools predict the compound’s reactivity in novel reactions?
Advanced
DFT calculations (Gaussian 16) model nucleophilic attack pathways at the aminomethyl group. Docking studies (AutoDock Vina) assess interactions with biological targets. QSAR models correlate substituent effects with reaction rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
